molecular formula C23H24N2O B2964195 1-(9H-carbazol-9-yl)-3-((4-ethylphenyl)amino)propan-2-ol CAS No. 337489-95-9

1-(9H-carbazol-9-yl)-3-((4-ethylphenyl)amino)propan-2-ol

Cat. No.: B2964195
CAS No.: 337489-95-9
M. Wt: 344.458
InChI Key: MMSZWAJLOIMQBF-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-((4-ethylphenyl)amino)propan-2-ol is a complex organic compound that features a carbazole moiety linked to a propanol chain, which is further substituted with an ethylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-((4-ethylphenyl)amino)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Carbazole Derivative: The initial step involves the formation of a carbazole derivative through a cyclization reaction.

    Alkylation: The carbazole derivative is then subjected to alkylation with a suitable alkyl halide to introduce the propanol chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-((4-ethylphenyl)amino)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-((4-ethylphenyl)amino)propan-2-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-((4-ethylphenyl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: It may influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(9H-carbazol-9-yl)-3-aminopropan-2-ol: Similar structure but lacks the ethylphenyl group.

    1-(9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol: Similar structure but lacks the ethyl substitution on the phenyl group.

Uniqueness

1-(9H-carbazol-9-yl)-3-((4-ethylphenyl)amino)propan-2-ol is unique due to the presence of both the carbazole and ethylphenylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-carbazol-9-yl-3-(4-ethylanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-2-17-11-13-18(14-12-17)24-15-19(26)16-25-22-9-5-3-7-20(22)21-8-4-6-10-23(21)25/h3-14,19,24,26H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSZWAJLOIMQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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